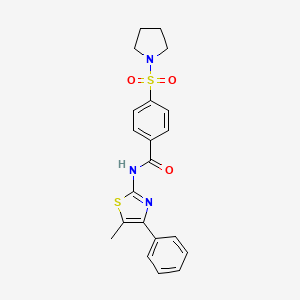

N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-15-19(16-7-3-2-4-8-16)22-21(28-15)23-20(25)17-9-11-18(12-10-17)29(26,27)24-13-5-6-14-24/h2-4,7-12H,5-6,13-14H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJDKSMTWGCNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H21N3O3S2

- Molecular Weight : 427.54 g/mol

- IUPAC Name : N-(5-methyl-4-phenylthiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

The biological activity of this compound can be attributed to its thiazole moiety, which is known for its role in various therapeutic applications, including anticancer and anticonvulsant activities. The thiazole ring enhances the compound's interaction with biological targets, affecting cellular pathways involved in tumor growth and seizure activity.

Anticancer Activity

Research indicates that compounds containing thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects against several cancer cell lines, compounds with similar thiazole structures demonstrated IC50 values ranging from 0.06 µM to 2.5 µM, indicating potent activity against non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) cells .

| Compound | Cell Line | IC50 (µM) | GI (%) |

|---|---|---|---|

| 1 | NCI-H522 | 0.06 | 31.4 |

| 2 | HT29 | 0.10 | 25.2 |

| 3 | MCF7 | 2.5 | 41.0 |

Anticonvulsant Activity

The compound also shows potential as an anticonvulsant agent. Studies have indicated that thiazole-based compounds can modulate neurotransmitter systems, providing protective effects in seizure models.

Case Study: Seizure Protection Index

In experiments using the pentylenetetrazole (PTZ) model for seizure induction, related thiazole compounds exhibited significant anticonvulsant effects with protection indices ranging from 9.2 to higher values depending on structural modifications .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity:

- Thiazole Ring : Essential for anticancer and anticonvulsant activities.

- Pyrrolidine Sulfonamide Group : Enhances solubility and bioavailability.

- Phenyl Substituents : Influence binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) serves as a relevant comparator due to shared sulfonamide/benzamide backbones and heterocyclic substituents. Below is a detailed comparison:

Functional Group Analysis

- Sulfonamide/Benzamide Linkage : Both compounds feature sulfonamide or benzamide groups, which are critical for hydrogen bonding and target binding. However, the pyrrolidinylsulfonyl group in the target compound may enhance solubility compared to the fluorinated benzamide in Example 53 .

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The fluorinated aromatic rings in Example 53 likely increase lipophilicity (logP ~4–5), whereas the pyrrolidinylsulfonyl group in the target compound may reduce logP, favoring aqueous solubility.

- Synthetic Accessibility : Example 53 employs a multi-step synthesis with palladium-catalyzed cross-coupling, suggesting higher complexity compared to the hypothetical route for the target compound, which lacks documented synthetic challenges .

Research Findings and Limitations

- Structural Determinants of Activity : While Example 53 demonstrates bioactivity (implied by patent context), the target compound’s lack of reported data necessitates extrapolation from its structural features. The pyrrolidinylsulfonyl group may confer selectivity for sulfonamide-binding targets (e.g., carbonic anhydrases) .

- Gaps in Evidence : Direct pharmacological or crystallographic data (e.g., SHELX-refined structures) for the target compound are absent in the provided materials. Comparative analysis relies heavily on indirect analogies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-methyl-4-phenylthiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of the thiazole and pyrrolidine sulfonyl moieties to the benzamide core. Key steps include:

- Thiazole Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Sulfonylation : Reaction of the benzamide intermediate with pyrrolidine sulfonyl chloride in dichloromethane, using triethylamine as a base .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from methanol/water) to achieve >95% purity .

- Optimization : Control reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C5 of thiazole, sulfonyl linkage) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 441.12 g/mol) .

- X-ray Crystallography : Resolve 3D conformation, highlighting dihedral angles between thiazole and benzamide planes .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Methodological Answer : Screen against:

- Enzyme Targets : Tyrosinase inhibition (IC₅₀ via spectrophotometry at 475 nm) or kinase assays (e.g., EGFR inhibition using ADP-Glo™) .

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Different heterocycles (e.g., oxadiazole instead of thiazole) .

- Alternative sulfonamide groups (morpholine vs. piperidine) .

- Bioactivity Correlation : Compare IC₅₀ values across analogs (Table 1).

| Analog Substituent | EGFR IC₅₀ (nM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| Pyrrolidine sulfonyl (parent) | 120 | 8.5 |

| Morpholine sulfonyl | 95 | 12.3 |

| Piperidine sulfonyl | 150 | 6.7 |

| Table 1: Example SAR data for sulfonamide variants |

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The sulfonyl group forms hydrogen bonds with Lys721, while the thiazole engages in π-π stacking with Phe699 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Varying pH (e.g., sulfonamide protonation affects solubility) .

- Purity Issues : HPLC-MS to rule out impurities >98% .

- Cell Line Variability : Validate across multiple lines (e.g., A549 vs. HepG2) .

Key Notes for Experimental Design

- Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for DMF) and stoichiometry (1:1.2 molar ratio for sulfonylation) .

- Data Validation : Use triplicate runs for bioassays and report SEM .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., NIH-3T3 normal cell controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.